(1-Cyclohexyl-3-pyrrolidinyl)urea

Description

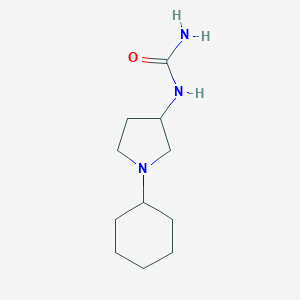

(1-Cyclohexyl-3-pyrrolidinyl)urea is a urea derivative characterized by a cyclohexyl group attached to the urea nitrogen at position 1 and a pyrrolidinyl group at position 2. Its molecular formula is inferred as C11H19N3O based on structural analogs in PubChemLite (e.g., related compounds with cyclohexyl and pyrrolidinyl substituents) .

Properties

CAS No. |

18471-33-5 |

|---|---|

Molecular Formula |

C11H21N3O |

Molecular Weight |

211.3 g/mol |

IUPAC Name |

(1-cyclohexylpyrrolidin-3-yl)urea |

InChI |

InChI=1S/C11H21N3O/c12-11(15)13-9-6-7-14(8-9)10-4-2-1-3-5-10/h9-10H,1-8H2,(H3,12,13,15) |

InChI Key |

WAIJJWXSTVONAJ-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N2CCC(C2)NC(=O)N |

Canonical SMILES |

C1CCC(CC1)N2CCC(C2)NC(=O)N |

Synonyms |

(1-Cyclohexyl-3-pyrrolidinyl)urea |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrosoureas (e.g., 1,3-Bis(2-chloroethyl)-1-nitrosourea, BCNU)

BCNU is a well-characterized alkylating agent used in cancer therapy. Key differences include:

- Structural Features : BCNU contains a nitroso group and chloroethyl substituents, enabling DNA crosslinking via alkylation. In contrast, (1-cyclohexyl-3-pyrrolidinyl)urea lacks these reactive groups, suggesting a different mechanism of action .

- Lipophilicity : BCNU’s lipophilicity allows blood-brain barrier penetration, critical for treating intracerebral tumors. The cyclohexyl group in this compound may enhance lipophilicity, but its impact on CNS activity is unconfirmed .

Table 1: Structural and Functional Comparison

| Compound | Key Substituents | Molecular Weight | Biological Activity | Toxicity Profile |

|---|---|---|---|---|

| This compound | Cyclohexyl, pyrrolidinyl | ~209.3 g/mol* | Unknown | Not reported |

| BCNU | Chloroethyl, nitroso | 214.1 g/mol | Anticancer (alkylating) | Myelosuppression, hepatic |

| 1-Phenyl-3-(3-pyrrolidinyl)urea | Phenyl, pyrrolidinyl | ~219.3 g/mol* | Intermediate (no data) | Not reported |

*Calculated based on molecular formulas.

1-Phenyl-3-(3-pyrrolidinyl)urea

This analog replaces the cyclohexyl group with a phenyl ring. Differences include:

Complex Urea Derivatives (e.g., 1-Cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea)

This derivative (MW: 370.5 g/mol) features additional substituents, including methylindolin and ethyl-pyrrolidinyl groups. Key contrasts:

Agricultural Urea Compounds

Urea fertilizers (e.g., NH2CONH2) differ fundamentally in application:

- Solubility : Agricultural urea is highly water-soluble for soil absorption, while this compound’s hydrophobicity limits agricultural relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.